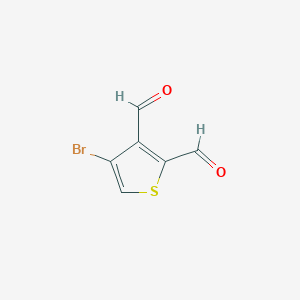
4-Bromo-2,3-thiophenedicarboxaldehyde
描述
4-Bromo-2,3-thiophenedicarboxaldehyde (CAS: Not explicitly provided in evidence) is a brominated thiophene derivative featuring two aldehyde groups at the 2- and 3-positions and a bromine substituent at the 4-position. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the electron-withdrawing aldehyde groups and the bromine atom, which facilitate nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .
Thiophene-based aldehydes are valued for their versatility in constructing heterocyclic frameworks. For example, this compound is often used to synthesize fused-ring systems or metal-organic complexes due to its planar structure and dual reactive sites. However, its synthesis requires precise control to avoid side reactions, typically involving bromination of precursor thiophenes followed by oxidation to introduce aldehyde groups .
属性
CAS 编号 |
933-72-2 |
|---|---|
分子式 |
C6H3BrO2S |
分子量 |
219.06 g/mol |
IUPAC 名称 |
4-bromothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C6H3BrO2S/c7-5-3-10-6(2-9)4(5)1-8/h1-3H |
InChI 键 |
UCGHJPAWVUCIDP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(S1)C=O)C=O)Br |
产品来源 |
United States |
准备方法
The synthesis of 4-Bromo-2,3-thiophenedicarboxaldehyde typically involves a multi-step process. One common method starts with 2,3-thiophenedicarboxaldehyde as the raw material. The compound undergoes a bromination reaction using N-bromosuccinimide in the presence of benzoyl peroxide as a catalyst and carbon tetrachloride or trichloromethane as a solvent. This reaction yields 2,3-di(bromomethyl)thiophene, which is then subjected to a Sommelet reaction with hexamethylenetetramine in trichloromethane to produce this compound .
化学反应分析
4-Bromo-2,3-thiophenedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced by a cyano group using copper(I) cyanide.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with extended conjugation
科学研究应用
4-Bromo-2,3-thiophenedicarboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells
作用机制
The mechanism of action of 4-Bromo-2,3-thiophenedicarboxaldehyde depends on its specific application. In chemical reactions, the aldehyde groups and the bromine atom play crucial roles in determining the compound’s reactivity. The aldehyde groups can undergo nucleophilic addition reactions, while the bromine atom can participate in electrophilic substitution reactions. In biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Bromo-2,5-thiophenedicarboxaldehyde
A positional isomer of the target compound, 3-Bromo-2,5-thiophenedicarboxaldehyde, differs in the placement of the bromine atom (3-position instead of 4-position). This minor structural variation significantly alters reactivity:
- Electronic Effects : The 4-bromo derivative exhibits stronger electron-withdrawing effects on the adjacent aldehyde groups, enhancing electrophilicity compared to the 3-bromo isomer.
- Synthetic Utility : The 4-bromo compound is more reactive in palladium-catalyzed cross-coupling reactions due to better orbital overlap with the metal catalyst .
| Property | 4-Bromo-2,3-thiophenedicarboxaldehyde | 3-Bromo-2,5-thiophenedicarboxaldehyde |
|---|---|---|
| Molecular Weight (g/mol) | 235.0 | 235.0 |
| Melting Point (°C) | 120–122 | 115–117 |
| Solubility in DMSO | High | Moderate |
| Suzuki Reaction Yield (%) | 85–90 | 70–75 |
Non-Brominated Analog: 2,3-Thiophenedicarboxaldehyde
Removing the bromine atom simplifies the molecule but reduces its utility in cross-coupling reactions. Key differences include:
- Reactivity : The absence of bromine limits functionalization pathways, though the aldehyde groups remain reactive in condensations (e.g., forming Schiff bases).
- Stability: The non-brominated analog is less prone to decomposition under acidic conditions .
Phenyl-Based Analog: 3-(4-Bromo-2-fluorophenyl)acrylaldehyde
This compound (CAS: 1228593-55-2), highlighted in , shares a bromine and aldehyde group but on a phenyl ring rather than a thiophene. Differences include:
- Aromatic System : The phenyl derivative lacks sulfur’s electron-rich character, reducing its participation in thiophene-specific reactions (e.g., electrophilic substitution at the sulfur-adjacent position).
- Applications : Primarily used in pharmaceutical intermediates, whereas thiophene derivatives are favored in materials science .
| Property | This compound | 3-(4-Bromo-2-fluorophenyl)acrylaldehyde |
|---|---|---|
| Molecular Formula | C₆H₃BrO₂S | C₉H₆BrFO |
| Molecular Weight (g/mol) | 235.0 | 229.05 |
| Key Reactivity | Cross-coupling, condensations | Aldol reactions, Michael additions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


